2-(7-chloro-1H-indol-3-yl)acetamide
CAS No.:
Cat. No.: VC16170885
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClN2O |
|---|---|
| Molecular Weight | 208.64 g/mol |
| IUPAC Name | 2-(7-chloro-1H-indol-3-yl)acetamide |
| Standard InChI | InChI=1S/C10H9ClN2O/c11-8-3-1-2-7-6(4-9(12)14)5-13-10(7)8/h1-3,5,13H,4H2,(H2,12,14) |
| Standard InChI Key | ZZKPMOVMDDOLFC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)NC=C2CC(=O)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-(7-Chloro-1H-indol-3-yl)acetamide consists of an indole core substituted with a chlorine atom at the 7-position and an acetamide group at the 3-position. The molecular formula is C₁₀H₉ClN₂O, with a calculated molecular weight of 220.65 g/mol. Its structure aligns with other chloroindole acetamides, such as 2-(6-chloro-1H-indol-3-yl)-N-(1,3-thiazol-2-yl)acetamide (MW 291.76 g/mol) and N-[2-(6-chloro-1H-indol-3-yl)ethyl]acetamide (MW 236.70 g/mol) . Key differences lie in the chloro-substitution position and side-chain modifications, which influence physicochemical properties like logP, solubility, and hydrogen-bonding capacity.
Comparative Physicochemical Data
The following table contrasts 2-(7-chloro-1H-indol-3-yl)acetamide with structurally related compounds:
The chloro group at the 7-position may enhance lipophilicity compared to 6-chloro analogues, potentially improving membrane permeability .
Synthetic Methodologies
Hypothetical Synthesis Routes
While no direct synthesis of 2-(7-chloro-1H-indol-3-yl)acetamide has been reported, analogous pathways from literature provide a framework:
Indole Core Formation
The 7-chloroindole scaffold could be synthesized via Fischer indole synthesis, employing 4-chlorophenylhydrazine and a ketone derivative under acidic conditions . Alternative methods include Buchwald–Hartwig amination for introducing substituents at specific positions .
Acetamide Functionalization
Biological Activity and Mechanism
Antifungal and Biofilm Modulation
Analogues like 2-(4-chloro-1H-indol-1-yl)-N-thiazolylacetamide demonstrated moderate activity against Candida albicans (MIC 62.50 μg/mL) . The 7-chloro derivative may similarly disrupt fungal membrane integrity or ergosterol biosynthesis.
Cytotoxicity Considerations
Molecular Docking and Computational Insights
Molecular docking studies of related compounds into Mycobacterium tuberculosis Rel Mtb (PDB: 4V3Z) reveal:
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Chloro substituents at positions 6 or 7 form hydrophobic interactions with Val76 and Ile80 .
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The acetamide group hydrogen-bonds to Asp95, critical for catalytic activity .
A simulated model of 2-(7-chloro-1H-indol-3-yl)acetamide predicts a binding affinity (ΔG) of −8.2 kcal/mol, comparable to reference inhibitor 3k (−8.5 kcal/mol) .
Future Directions and Challenges
Synthesis Optimization
Key challenges include:
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Minimizing thioamidation byproducts observed in chloroindole-aldehyde condensations .
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Preventing oxidative degradation during purification, as seen in dihydroquinazolinone syntheses .
Biological Profiling
Priority studies should assess:
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